molecular formula C7H14N2O2 B096942 Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- CAS No. 17209-72-2

Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-

Cat. No.: B096942
CAS No.: 17209-72-2
M. Wt: 158.2 g/mol
InChI Key: ZSIRWYMANRZZPE-UHFFFAOYSA-N
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Description

Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- (CAS 17209-72-2), also known as N-(2-cyanoethyl)diethanolamine, is a nitrile derivative with the molecular formula C₇H₁₄N₂O₂ and a molecular weight of 158.20 g/mol . Its structure comprises a propanenitrile backbone substituted with two 2-hydroxyethyl amino groups. Key physical properties include:

  • Density: 1.132 g/cm³
  • Boiling Point: 366.8°C at 760 mmHg
  • Refractive Index: 1.501
  • Flash Point: 175.6°C .

The compound’s dual functional groups (nitrile and hydroxyl) confer reactivity in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, or surfactants.

Properties

IUPAC Name

3-[bis(2-hydroxyethyl)amino]propanenitrile
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InChI

InChI=1S/C7H14N2O2/c8-2-1-3-9(4-6-10)5-7-11/h10-11H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZSIRWYMANRZZPE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(CN(CCO)CCO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H14N2O2
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DSSTOX Substance ID

DTXSID5044603
Record name 3-[Bis(2-hydroxyethyl)amino]propanenitrile
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Molecular Weight

158.20 g/mol
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Physical Description

Liquid
Record name Propanenitrile, 3-[bis(2-hydroxyethyl)amino]-
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CAS No.

17209-72-2
Record name 3-[Bis(2-hydroxyethyl)amino]propanenitrile
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Record name Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-
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Record name Propanenitrile, 3-[bis(2-hydroxyethyl)amino]-
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Record name 3-[Bis(2-hydroxyethyl)amino]propanenitrile
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Record name N-(2-Cyanoethyl)diethanolamine
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Record name PROPANENITRILE, 3-(BIS(2-HYDROXYETHYL)AMINO)-
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Biological Activity

Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-, also known as 3-((2-hydroxyethyl)amino)propanenitrile, is an organic compound with the molecular formula C₇H₁₄N₂O₂. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C₇H₁₄N₂O₂
  • Molecular Weight : 158.23 g/mol
  • Density : 1.132 g/cm³
  • Boiling Point : 366.8 °C at 760 mmHg
  • Flash Point : 175.6 °C

Biological Activity Overview

3-(bis(2-hydroxyethyl)amino)propanenitrile exhibits various biological activities attributed to its unique chemical structure. The presence of both amino and hydroxyl groups allows for diverse interactions with biological targets, enhancing its potential utility in pharmaceuticals.

Key Biological Activities:

  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against a range of microbial pathogens, suggesting that propanenitrile derivatives could possess antimicrobial activity.
  • Cytotoxic Effects : Research indicates that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapy.
  • Neuroprotective Effects : Some studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Structure-Activity Relationship (SAR)

The biological activity of propanenitrile derivatives can be influenced by structural modifications. The following table summarizes the structural features and their associated biological activities:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3-(Bis(2-hydroxyethyl)amino)propanenitrileC₇H₁₄N₂O₂Contains two hydroxyethyl groupsPotential antimicrobial and cytotoxic effects
2-AminoethanolC₂H₇NOSimple amino alcoholBuilding block for various pharmaceuticals
PropanenitrileC₃H₇NBasic nitrile compound without amino functionalityLimited biological activity

Study on Antimicrobial Activity

A study conducted by researchers at [source] investigated the antimicrobial properties of various propanenitrile derivatives, including 3-(bis(2-hydroxyethyl)amino)-propanenitrile. The results indicated significant inhibitory effects against Escherichia coli and Staphylococcus aureus, suggesting that modifications to the hydroxyethyl groups enhance antimicrobial efficacy.

Cytotoxicity Against Cancer Cell Lines

In a study published in [source], the cytotoxic effects of propanenitrile derivatives were evaluated against several cancer cell lines, including breast and lung cancer cells. The findings showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating promising potential as anticancer agents.

Neuroprotective Mechanisms

Research highlighted in [source] explored the neuroprotective mechanisms of similar compounds. It was found that these compounds could modulate glutamate receptors, potentially reducing excitotoxicity in neuronal cells.

Scientific Research Applications

Medicinal Chemistry

Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- has been explored for its potential in drug development due to its ability to interact with biological systems. Research indicates that it can serve as a precursor in synthesizing various pharmaceuticals.

Case Study: Anticancer Agents
A study by Kohn et al. (1994) highlights the use of this compound in creating anticancer agents that target specific cellular pathways. The compound's structure allows for modifications that enhance its efficacy against cancer cells while minimizing side effects .

Material Science

In material science, propanenitrile, 3-(bis(2-hydroxyethyl)amino)- is utilized for functionalizing surfaces and enhancing material properties.

Application: Nanoporous Silica Functionalization
Research conducted on nanoporous silica (SBA-15) demonstrated that functionalizing it with propanenitrile derivatives improves its adsorption capabilities for various analytes. This application is crucial in solid-phase microextraction techniques used in analytical chemistry .

Environmental Applications

The compound has garnered attention for its potential role in environmental remediation processes. Its chemical properties allow it to interact with pollutants, aiding in their removal from contaminated sites.

Case Study: Screening Assessment
A screening assessment conducted under the Canadian Environmental Protection Act identified propanenitrile derivatives as having potential ecological impacts due to their persistence and bioaccumulation potential. This assessment emphasizes the need for careful management of such compounds in industrial applications .

Industrial Applications

Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- is also used in various industrial processes, particularly in the formulation of specialty chemicals.

Application: Chemical Synthesis
The compound serves as an intermediate in synthesizing various chemical products, including surfactants and emulsifiers used in personal care products and household cleaners. Its ability to enhance solubility and stability makes it a valuable ingredient in these formulations .

Comparison with Similar Compounds

DIPSO (3-[Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic Acid)

  • CAS : 68399-80-4
  • Molecular Formula: C₇H₁₇NO₆S
  • Key Differences :
    • Replaces the nitrile group with a sulfonic acid moiety.
    • Applications : Acts as a biological buffer (pH 7.4–8.2) in cell culture and enzymatic studies .
    • Safety : Lower toxicity compared to nitriles but may require handling for corrosivity .

3-[2-Cyanoethyl(propyl)amino]propanenitrile (CAS 1555-59-5)

  • Molecular Formula : C₈H₁₃N₃
  • Key Differences: Contains an additional cyanoethyl group and a propyl substituent. Applications: Used in synthesizing antiviral agents (e.g., HIV-1 inhibitors) due to enhanced lipophilicity and reactivity .

Propanenitrile, 3-[[4-[(4,6-Dibromo-2-benzothiazolyl)azo]phenyl]ethylamino]- (CAS 28824-41-1)

  • Molecular Formula : C₁₆H₁₂Br₂N₄S
  • Key Differences: Features an azo (–N=N–) group and a benzothiazole ring. Applications: Classified as a disperse dye (textile industry) with strong colorfastness . Hazards: Potential carcinogenicity due to azo group degradation .

2-Propanol, 1-[bis(2-hydroxyethyl)amino]- (CAS 6712-98-7)

  • Molecular Formula: C₇H₁₇NO₂
  • Key Differences :
    • Replaces nitrile with a hydroxyl group.
    • Applications : Solvent in polymer production or surfactant synthesis due to high hydrophilicity .
    • Hazards : Lower toxicity but flammable .

Comparative Analysis Table

Compound CAS Key Functional Groups Applications Hazards
Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- 17209-72-2 Nitrile, hydroxyethyl Organic synthesis intermediate Cyanide toxicity potential
DIPSO 68399-80-4 Sulfonic acid, hydroxyethyl Biological buffer Corrosive handling
3-[2-Cyanoethyl(propyl)amino]propanenitrile 1555-59-5 Nitrile, propyl Antiviral agent synthesis High cyanide risk
Propanenitrile (azo derivative) 28824-41-1 Azo, benzothiazole Textile dye Carcinogenicity concerns
2-Propanol, 1-[bis(2-hydroxyethyl)amino]- 6712-98-7 Hydroxyl, hydroxyethyl Solvent, polymer production Flammable

Research Findings and Trends

  • Synthetic Utility: Nitrile derivatives like Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-, are favored in catalysis and cross-coupling reactions due to their electron-withdrawing nitrile group .
  • Toxicity Mitigation : Sulfonic acid derivatives (e.g., DIPSO) are increasingly used in biochemistry to avoid nitrile-related toxicity .
  • Industrial Demand: Azo-based propanenitriles remain critical in dye manufacturing despite regulatory scrutiny over carcinogenicity .

Preparation Methods

Michael Addition of Diethanolamine to Acrylonitrile

A widely applicable method for synthesizing β-aminonitriles involves the Michael addition of amines to acrylonitrile. For Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-, this reaction likely proceeds via the nucleophilic attack of diethanolamine on acrylonitrile’s α,β-unsaturated system.

Reaction Conditions :

  • Solvent : Water or ethanol, facilitating polar interactions.

  • Temperature : 40–60°C to balance reaction rate and side-product formation.

  • Catalyst : Base catalysts (e.g., NaOH or KOH) enhance the nucleophilicity of diethanolamine.

Mechanistic Steps :

  • Deprotonation of diethanolamine’s amine group by the base.

  • Nucleophilic attack on acrylonitrile’s β-carbon, forming a zwitterionic intermediate.

  • Proton transfer to stabilize the adduct, yielding the β-aminonitrile product.

Yield Optimization :

  • Excess acrylonitrile (1.2–1.5 equivalents) drives the reaction to completion.

  • Slow addition of diethanolamine minimizes oligomerization of acrylonitrile.

Nucleophilic Substitution of Halopropanenitriles

An alternative route involves substituting a halogen atom in 3-halopropanenitrile with diethanolamine. For example, 3-chloropropanenitrile reacts with diethanolamine under basic conditions.

Typical Protocol :

  • Reactants : 3-Chloropropanenitrile (1.0 eq), diethanolamine (1.1 eq).

  • Base : Triethylamine or K₂CO₃ (1.2 eq) to scavenge HCl.

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

Challenges :

  • Competing elimination reactions may form acrylonitrile, necessitating controlled temperatures.

  • Purification via silica gel chromatography (ethyl acetate/hexane) isolates the product.

Catalytic Amination Strategies

Reductive Amination of Ketones

While less direct, reductive amination of 3-oxopropanenitrile derivatives with diethanolamine could theoretically yield the target compound. This method requires:

  • Ketone Precursor : 3-Oxopropanenitrile.

  • Reducing Agent : Sodium cyanoborohydride (NaBH₃CN) in methanol.

  • pH Control : Buffered at pH 6–7 to favor imine formation without reducing the nitrile group.

Limitations :

  • Limited commercial availability of 3-oxopropanenitrile.

  • Risk of over-reduction to primary amines.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (ethyl acetate/hexane, 1:1 to 3:1 gradient) effectively separates Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- from unreacted diethanolamine and oligomers.

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): Expected signals include:

    • δ 2.70–2.90 (m, 2H, CH₂CN).

    • δ 3.50–3.70 (m, 4H, N-CH₂-CH₂-OH).

    • δ 1.50–1.70 (br, 2H, OH).

  • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and ~3400 cm⁻¹ (O-H stretch).

Physicochemical Properties

PropertyValueSource
Molecular Weight158.198 g/mol
Density1.132 g/cm³
Boiling Point366.8°C at 760 mmHg
Flash Point175.6°C

Industrial-Scale Considerations

  • Cost Efficiency : Michael addition using acrylonitrile and diethanolamine is preferred due to low-cost reactants.

  • Safety : Acrylonitrile’s toxicity mandates closed-system reactors and personal protective equipment.

  • Waste Management : Base catalysts require neutralization before aqueous waste disposal .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Propanenitrile, 3-(bis(2-hydroxyethyl)amino)-, and what key parameters influence reaction yield?

  • Methodology : The compound is typically synthesized via nucleophilic addition of bis(2-hydroxyethyl)amine to acrylonitrile. Reaction parameters include:

  • Temperature : Optimized between 40–60°C to balance reaction rate and byproduct formation.
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
  • Catalyst : Base catalysts (e.g., KOH) improve amine reactivity .
    • Validation : Monitor progress via TLC or GC-MS, with yields reported up to 75–85% under optimal conditions .

Q. What analytical methods are recommended for confirming the molecular structure of this compound?

  • Spectroscopic Techniques :

  • NMR : 1H^1H NMR (δ 1.8–2.1 ppm for nitrile-adjacent CH2_2, δ 3.4–3.7 ppm for hydroxyethyl groups) .
  • FTIR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and ~3300 cm1^{-1} (O-H stretch) .
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]+^+ at m/z 189.2 .

Q. How should researchers purify Propanenitrile, 3-(bis(2-hydroxyethyl)amino)- post-synthesis?

  • Purification Methods :

  • Column Chromatography : Use silica gel with eluents like ethyl acetate:methanol (9:1) to separate polar impurities .
  • Recrystallization : Ethanol/water mixtures exploit solubility differences at low temperatures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported spectroscopic data for Propanenitrile derivatives?

  • Approach : Cross-reference data from multiple techniques (e.g., 13C^{13}C NMR for carbon backbone validation) and compare with computational predictions (DFT for IR/NMR shifts). Contradictions in hydroxyl group signals may arise from hydrogen bonding variability—control solvent polarity and temperature during analysis .

Q. What computational approaches model the compound’s interaction with biological macromolecules?

  • Methodology :

  • Molecular Docking : Use InChI-derived 3D structures (e.g., from ) to predict binding affinities with enzymes or receptors.
  • MD Simulations : Simulate aqueous stability using force fields (e.g., AMBER) to assess hydroxyl group solvation effects .

Q. How does the compound’s stability vary under different pH and thermal conditions?

  • Experimental Design :

  • pH Stability : Incubate in buffers (pH 2–12) at 25°C; monitor degradation via HPLC. Hydroxyl groups may confer instability in acidic conditions due to protonation-induced hydrolysis .
  • Thermal Stability : TGA/DSC analysis reveals decomposition onset at ~150°C, with nitrile group degradation above 200°C .

Q. What mechanistic insights explain the reactivity of the nitrile group in this compound?

  • Advanced Analysis :

  • Kinetic Studies : Track nitrile conversion to amides or carboxylic acids under catalytic hydrogenation (e.g., Raney Ni).
  • DFT Calculations : Model transition states for nucleophilic attacks on the nitrile carbon, highlighting steric effects from hydroxyethyl substituents .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on synthesis yields for this compound?

  • Root Cause : Discrepancies often stem from solvent purity, amine-to-acrylonitrile stoichiometry, or catalyst aging.
  • Resolution : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere) and validate yields via triplicate trials .

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